Theophyllineacetic acid;Theophylline-7-acetic acid
Description
Theophylline-7-acetic acid (T7AA), also known as acefylline or carboxymethyltheophylline, is a xanthine derivative structurally characterized by a theophylline backbone with an acetic acid moiety at the 7-position. It has been explored for its bronchodilatory, anti-inflammatory, and mucoregulatory properties. Notably, T7AA is a component of acebrophylline, a combination drug with ambroxol, which enhances pulmonary surfactant production and mucus regulation . Early clinical trials, however, revealed its poor oral absorption and lack of therapeutic efficacy in asthma when administered alone . Recent research has shifted focus to its derivatives and hybrid molecules, which exhibit enhanced pharmacokinetic and pharmacodynamic profiles in cancer, tuberculosis, and respiratory diseases .
Properties
Molecular Formula |
C9H11N4O4+ |
|---|---|
Molecular Weight |
239.21 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid |
InChI |
InChI=1S/C9H10N4O4/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h4,6H,3H2,1-2H3/p+1 |
InChI Key |
AXXXKDAFWZFXKF-UHFFFAOYSA-O |
Canonical SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkaline-Mediated Synthesis via Theophylline Sodium Salt Intermediate
The most extensively documented preparation method involves alkaline hydrolysis of theophylline followed by carboxylation. CN103360393B details a two-step process where theophylline reacts with sodium carbonate ($$Na2CO3$$) under controlled conditions:
Alkali Activation :
Theophylline (1,3-dimethylxanthine) is treated with 10% $$Na2CO3$$ aqueous solution at 55–65°C, forming theophylline sodium salt. Thin-layer chromatography (TLC) monitors reaction completion (Rf = 0.7 for sodium salt vs. 0.4 for final product).Carboxylation :
Chloroacetic acid is introduced to the sodium salt solution while maintaining pH 8–12 through continuous $$Na2CO3$$ addition. After 2 hours, the mixture is acidified to precipitate theophylline-7-acetic acid. This method achieves 90% yield with 99.9% purity by HPLC.
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 55–65°C | Prevents thermal decomposition |
| pH | 8–12 | Enhances carboxylation efficiency |
| Molar Ratio (Theophylline:Chloroacetic Acid) | 1:1.2 | Minimizes unreacted intermediates |
Esterification and Hydrolysis Routes for Derivative Synthesis
PMC8154016 describes derivative synthesis through esterification and hydrazide formation, providing insights into precursor preparation:
Methanol Esterification :
Theophylline-7-acetic acid reacts with methanol ($$CH3OH$$) catalyzed by sulfuric acid ($$H2SO_4$$), yielding theophylline-7-acetate (72% yield). Reaction conditions:Hydrazide Formation :
The acetate ester undergoes hydrazinolysis with hydrazine monohydrate ($$NH2NH2·H_2O$$) to produce 7-acetohydrazide (99% yield). This intermediate is critical for synthesizing thiosemicarbazide derivatives.
Analytical Validation :
- HPLC Conditions : C18 column, UV detection at 272 nm, mobile phase (70:30 methanol:water)
- Purity Threshold : >98% for pharmaceutical-grade material.
Industrial-Scale Process Optimization
CN101407517B outlines a scalable method for ambroxol theophylline-7-acetate production, emphasizing solvent selection and stoichiometry:
Reaction Scheme :
$$
\text{Theophylline-7-acetic acid + Ambroxol alkali} \xrightarrow[\text{H}_2\text{O/EtOH}]{\text{1:1.49–1.69 (w/w)}} \text{Ambroxol theophylline-7-acetate}
$$
Process Metrics :
| Metric | Value |
|---|---|
| Solvent | Water/Ethanol (3:1) |
| Reaction Time | 3 hours |
| Final pH | 5.5 |
| Melting Point | 211.3–212.4°C |
| Purity (HPLC) | 98.8% |
X-ray diffraction data confirm crystalline structure stability, with characteristic peaks at 2θ = 15.253° (d = 5.8041 Å) and 22.762° (d = 3.9034 Å).
Enzymatic Hydrolysis and Stability Profiling
A study in the Journal of Food and Drug Analysis evaluates ester derivatives under alkaline conditions (pH 13, 60°C):
Hydrolysis Kinetics :
| Derivative | Half-Life (min) | Rate Constant ($$k$$, min$$^{-1}$$) |
|---|---|---|
| 7-Theophyllinylacetyloxyglycol | 45 | 0.0154 |
| Ethyl 7-theophyllinylacetate | 120 | 0.0058 |
First-order kinetics govern degradation, with activation energy ($$E_a$$) ranging from 50–65 kJ/mol.
Quality Control and Analytical Methodologies
Specification Compliance :
| Test | Requirement | Result (Typical Batch) |
|---|---|---|
| Assay (HPLC) | ≥98.0% | 98.5–99.9% |
| Melting Point | 268–272°C | 270.5°C |
| Residual Solvents | <0.1% | 0.05% |
Thermogravimetric analysis (TGA) shows <1% weight loss up to 200°C, confirming thermal stability.
Chemical Reactions Analysis
Theophylline-7-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride.
Hydrolysis: This reaction can be performed under acidic or basic conditions to yield theophylline and acetic acid
Scientific Research Applications
Therapeutic Applications in Respiratory Diseases
Theophylline-7-acetic acid has been investigated for its effects on asthma and other respiratory conditions. A study involving a double-blind crossover trial with asthmatic patients found that while the compound was administered, there was no significant difference in pulmonary function compared to a placebo. Notably, neither theophylline-7-acetic acid nor theophylline was detected in serum samples, suggesting poor absorption or bioavailability of this compound when taken orally .
Despite this limitation, the potential for theophylline-7-acetic acid to act as a mucosecretolytic agent has been highlighted in patent literature. It was suggested that when combined with d,l-trans-sobrerol, it could enhance respiratory function by regulating mucus secretion and exhibiting bronchodilator properties .
Anti-inflammatory Properties
Research indicates that theophylline derivatives exhibit anti-inflammatory effects, which can be beneficial in treating conditions like ulcerative colitis. A study demonstrated that treatment with theophylline significantly reduced inflammation markers in rats with acetic acid-induced ulcerative colitis. The results showed improvements in body weight loss, macroscopic scores of ulceration, and reductions in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Antimycobacterial Activity
The theophylline-7-acetic acid derivatives have been explored for their antimycobacterial properties. A series of amides synthesized from this compound displayed promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating effective antibacterial action without significant cytotoxicity to human cells . This suggests potential for further development as novel antimycobacterial agents.
Antitumor Activity
The anticancer potential of theophylline derivatives has been a focal point in recent research. A study synthesized various theophylline-1,2,3-triazole derivatives and assessed their antiproliferative effects on several cancer cell lines, including non-small cell lung cancer (NSCLC). Among these compounds, one derivative demonstrated significant cytotoxicity against A549 and MCF-7 cancer cells, indicating that modifications to the theophylline structure can enhance its antitumor efficacy .
Table 1: Summary of Therapeutic Effects of Theophylline Derivatives
| Compound | Application Area | Key Findings |
|---|---|---|
| Theophylline-7-acetic acid | Asthma Treatment | No significant pulmonary improvement observed |
| Theophylline | Ulcerative Colitis | Reduced inflammation markers in animal models |
| Theophylline-7-acetamides | Antimycobacterial | Effective against Mycobacterium tuberculosis |
| Theophylline-triazole | Cancer Treatment | Significant cytotoxicity against cancer cells |
Table 2: Cytotoxicity of Theophylline Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| d17 | A549 | 6.76 ± 0.25 |
| d1 | MCF-7 | 60.97 ± 9.74 |
| d6 | MCF-7 | 45.24 ± 3.23 |
| d17 | MCF-7 | 12.61 ± 3.48 |
Mechanism of Action
Theophylline-7-acetic acid exerts its effects primarily by acting as an adenosine receptor antagonist. This action inhibits the activity of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. The compound also activates peptidylarginine deiminase, which plays a role in various cellular processes .
Comparison with Similar Compounds
Structural and Functional Analogues
Theophylline
- Key Features: The parent compound of T7AA, theophylline inhibits phosphodiesterase (PDE) non-selectively and antagonizes adenosine receptors.
- Therapeutic Use : Widely used in asthma and COPD for bronchodilation.
- Pharmacokinetics : Well-absorbed orally but has a narrow therapeutic index, leading to side effects like tachycardia and seizures.
- Research Findings : Inhibits all PDE isoenzymes (I, III, IV) equally, contributing to both efficacy and toxicity .
Ambroxol-Theophylline-7-Acetate (ATA)
- Key Features : A hybrid molecule combining T7AA and ambroxol.
- Therapeutic Use : Acts as a bronchodilator and mucolytic agent.
- Pharmacokinetics : Unlike T7AA, ATA demonstrates therapeutic efficacy due to improved bioavailability. It elevates ambroxol levels in lung tissue, enhancing surfactant production .
- Research Findings: Selectively inhibits PDE III and IV (IC₅₀ = 10–50 μM), avoiding adenosine receptor antagonism, which reduces side effects compared to theophylline .
Triazole Hybrids (e.g., Compound d17)
- Key Features : Derivatives of T7AA with 1,2,3-triazole rings.
- Therapeutic Use : Investigated for anticancer activity.
- Pharmacokinetics : Improved solubility and target specificity compared to T7AA.
- Research Findings: Compound d17 shows potent antiproliferative effects (IC₅₀ = 5.9–6.8 μM) in non-small cell lung cancer (NSCLC) cells (H460, A549) via Akt pathway inhibition . T7AA alone has negligible cytotoxicity (IC₅₀ >100 μM) .
Amino Acid Esters of T7AA
- Key Features: Esters synthesized with amino acids (e.g., glycine, alanine).
- Therapeutic Use : Anticancer and antituberculosis applications.
- Pharmacokinetics : Stable in acidic and weakly alkaline conditions but hydrolyze in strong alkali.
- Research Findings: Exhibit selective cytotoxicity toward myeloid leukemia cells (IC₅₀ = 330–1051 μM) while sparing normal kidney cells (HEK 293T) . Obey Lipinski’s "Rule of Five," suggesting favorable oral bioavailability .
Comparative Data Table
Mechanistic and Pharmacokinetic Insights
- Enzyme Inhibition: Theophylline broadly inhibits PDEs and adenosine receptors, contributing to both efficacy and toxicity. T7AA derivatives like ATA and triazole hybrids exhibit isoform-specific PDE inhibition (III/IV), reducing off-target effects .
- Absorption and Stability: T7AA’s poor oral absorption limits standalone use, but ester derivatives (e.g., diethylene glycol monomethyl ether esters) show enhanced stability and bioavailability .
- Synthetic Advancements :
- Modern synthesis methods avoid toxic reagents (e.g., chloroacetic acid), achieving >90% yield and 99.9% purity .
Biological Activity
Theophyllineacetic acid and its derivative, theophylline-7-acetic acid (T7AA), are compounds derived from the xanthine alkaloid theophylline. These compounds have garnered attention due to their potential therapeutic applications, particularly in respiratory diseases and cancer treatment. This article explores their biological activities, synthesizing findings from various studies.
Chemical Structure and Properties
Theophyllineacetic acid is characterized by its acetic acid moiety attached to the theophylline structure. The 7-position substitution in T7AA alters its pharmacological properties, affecting absorption and biological activity.
| Compound Name | Chemical Structure | Molecular Formula |
|---|---|---|
| Theophyllineacetic Acid | Theophyllineacetic Acid | C₈H₉N₄O₂ |
| Theophylline-7-acetic Acid | Theophylline-7-acetic Acid | C₈H₉N₃O₂ |
Antimycobacterial Activity
Recent research indicates that theophylline-7-acetic acid derivatives exhibit promising antimycobacterial activity. A study synthesized 14 derivatives and evaluated their efficacy against Mycobacterium tuberculosis, identifying several compounds with minimal inhibitory concentrations (MICs) as low as 0.26 μM, suggesting strong potential for development as antimycobacterial agents .
Bronchodilatory Effects
The bronchodilatory effects of T7AA were investigated in a clinical trial involving asthmatic patients. However, results indicated a lack of significant absorption or therapeutic effect when compared to a placebo, raising questions about its efficacy in treating asthma . This aligns with findings that suggest the bronchodilating activity of related compounds is primarily due to phosphodiesterase inhibition rather than direct adenosine receptor antagonism .
Antitumor Activity
The antitumor potential of theophylline derivatives has been explored extensively. A recent study demonstrated that certain derivatives exhibited significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines, with IC50 values around 5.93 μM for H460 cells and 6.76 μM for A549 cells. Mechanistically, these compounds induced apoptosis by modulating apoptotic protein ratios and inhibiting the Akt signaling pathway .
Case Studies
- Antimycobacterial Agents : A series of amides derived from T7AA were evaluated for their activity against Mycobacterium tuberculosis. The results showed that specific amino acid substitutions significantly enhanced antimicrobial properties without cytotoxic effects on human cells .
- Asthma Treatment : In a double-blind crossover trial involving 13 asthmatic patients, T7AA failed to show any significant improvement in pulmonary function tests compared to placebo, highlighting challenges in its clinical application for respiratory diseases .
- Cancer Research : Investigations into the anticancer properties of theophylline derivatives revealed that they could induce apoptosis in cancer cells effectively, suggesting their potential as therapeutic agents against various cancers .
Summary of Findings
The biological activity of theophyllineacetic acid and T7AA spans multiple therapeutic areas:
- Antimycobacterial : Effective against Mycobacterium tuberculosis with low MICs.
- Bronchodilator : Limited efficacy observed in clinical settings for asthma treatment.
- Antitumor : Induces apoptosis in NSCLC cell lines, showing promise as an anticancer agent.
Q & A
Q. What are the established synthetic routes for Theophylline-7-acetic acid and its derivatives, and how can purity be validated experimentally?
The synthesis typically involves alkylation of theophylline at the 7-position with halogenated acetic acid derivatives, followed by purification via recrystallization or chromatography. Key intermediates like 2-(theophylline-7′-yl)acetohydrazide are synthesized for further functionalization . Purity validation requires HPLC (≥95% purity) and structural confirmation via -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural characterization of Theophylline-7-acetic acid and its derivatives performed to confirm regioselectivity?
X-ray crystallography is critical for resolving regioselectivity ambiguities (e.g., 7- vs. 9-substitution in xanthine derivatives). Complementary techniques include -NMR to identify proton environments (e.g., methyl groups at 1,3-positions) and IR spectroscopy to confirm carboxylic acid functionality .
Q. What are the primary pharmacological targets of Theophylline-7-acetic acid, and how are they identified experimentally?
The compound acts as an adenosine receptor antagonist, primarily targeting A and A subtypes. In vitro assays using radioligand binding (e.g., -DPCPX for A) and cAMP modulation in cell lines (HEK293) are standard. Dose-response curves (IC) validate specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities of Theophylline-7-acetic acid derivatives?
Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or receptor overexpression artifacts. Systematic replication under standardized protocols (e.g., Eurofins Panlabs binding assays) and comparative studies with positive controls (e.g., theophylline) are recommended. Surface plasmon resonance (SPR) can validate direct binding kinetics .
Q. What metabolic pathways govern Theophylline-7-acetic acid biotransformation, and how can in vitro models predict in vivo outcomes?
Human liver microsomes (HLM) and S9 fractions are used to identify phase I/II metabolites. LC-HRMS tracks acetaldehyde intermediates (e.g., theophylline-7-acetaldehyde) and glucuronide conjugates. CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) clarify enzymatic contributions. Correlation with in vivo pharmacokinetic studies in rodents is critical .
Q. What computational strategies are effective for predicting Theophylline-7-acetic acid’s interactions with non-adenosine targets (e.g., phosphodiesterases)?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to PDE4B or PDE5. Free energy perturbation (FEP) calculations refine affinity predictions. Validate with enzymatic inhibition assays (e.g., cAMP/cGMP hydrolysis rates) .
Q. How can researchers optimize synthetic routes for novel Theophylline-7-acetic acid derivatives with improved bioavailability?
Structure-activity relationship (SAR) studies focus on modifying the acetic acid side chain. For example, coupling with amino acids (e.g., glycine, lysine) enhances solubility. In silico tools (SwissADME) predict LogP and permeability. In vivo bioavailability testing in murine models assesses C and AUC .
Methodological Notes
- Data Contradiction Analysis : Cross-validate receptor affinity data using orthogonal assays (e.g., SPR vs. radioligand binding) and control for overexpression artifacts in cellular models .
- Experimental Design : For metabolic studies, include NADPH-regenerating systems in HLM assays and parallel incubations with/without UDPGA for glucuronidation profiling .
- Synthetic Optimization : Employ design of experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, temperature) for yield and regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
